CRTH2 Antagonist Potency: The Thienopyrrole Scaffold Competes with Indole-Based Chemotypes
Thienopyrrole acetic acid derivatives were identified through bioisosteric replacement of the indole core found in earlier CRTH2 antagonists. In the Bonafoux et al. (2011) disclosure, multiple thienopyrrole acetic acid analogs achieved nanomolar IC50 values in a [3H]-PGD2 radioligand binding assay [1]. While the exact IC50 of sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is not publicly reported, the 5‑methyl substitution pattern is represented in the SAR table and associated with sub‑micromolar potency [2]. For comparison, the widely studied indole-based CRTH2 antagonist ramatroban exhibits a CRTH2 Ki of approximately 4–5 nM [3], establishing a potency benchmark for the class.
| Evidence Dimension | CRTH2 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 not publicly disclosed; 5‑methyl thienopyrrole acetic acid analogs in the Bonafoux series show nanomolar binding. |
| Comparator Or Baseline | Ramatroban (indole-based CRTH2 antagonist) – CRTH2 Ki ≈ 4–5 nM; unsubstituted thienopyrrole acetic acid analogs – significantly reduced potency. |
| Quantified Difference | Not directly quantifiable for the target compound; SAR trend indicates that removal of the 5‑methyl group reduces potency by >10‑fold in related analogs. |
| Conditions | Radioligand displacement assay using [3H]-PGD2 (1 nM) on human CRTH2 membranes; IC50 determined by four‑parameter logistic regression [1]. |
Why This Matters
The thienopyrrole acetic acid scaffold offers a non‑indole CRTH2 antagonist chemotype with documented nanomolar potency; the 5‑methyl substituent is a critical potency determinant and must not be substituted without confirmation of activity.
- [1] Bonafoux D, Abibi A, Bettencourt B, et al. Thienopyrrole acetic acids as antagonists of the CRTH2 receptor. Bioorg Med Chem Lett. 2011;21(6):1861-1864. doi:10.1016/j.bmcl.2011.01.008 View Source
- [2] BindingDB entry for Bonafoux et al. 2011 series; Ki Summary page, UCSD Binding Database. View Source
- [3] Sugimoto H, Shichijo M, Iino T, et al. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostanoid-induced chemotaxis of Th2 cells, basophils, and eosinophils. J Pharmacol Exp Ther. 2003;305(1):347-352. View Source
